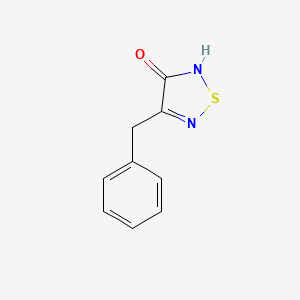

4-Benzyl-1,2,5-thiadiazol-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

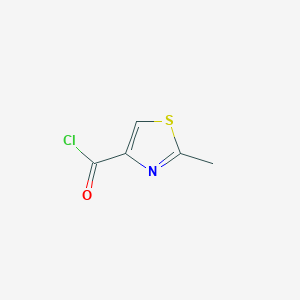

4-Benzyl-1,2,5-thiadiazol-3-ol is a compound that contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . Consequently, these compounds exert a broad spectrum of biological activities .

Synthesis Analysis

Modern approaches to the synthesis of thiadiazole derivatives can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The formation of certain products is facilitated by fast removal of water due to strong dehydrating agents .Molecular Structure Analysis

The molecular structure of 4-Benzyl-1,2,5-thiadiazol-3-ol consists of a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazol, 1,2,5-thiadiazol, and 1,3,4-thiadiazol .Chemical Reactions Analysis

Thiadiazole derivatives have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . Certain compounds with a thiadiazole ring have shown good antiproliferative activity against various cancers .Scientific Research Applications

Antimicrobial Activity

1,3,4-thiadiazoles, a class of compounds that includes 4-Benzyl-1,2,5-thiadiazol-3-ol, have been found to display a broad spectrum of biological activities, including antimicrobial activity . They have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides .

Anticancer Activity

1,3,4-thiadiazoles have also been associated with anticancer activity . In a study, the cytotoxic effects of certain 1,3,4-thiadiazole derivatives were tested on various leukemia cell lines and the HeLa human cervical carcinoma cell line .

Antioxidant Activity

These compounds have also been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antidepressant Activity

1,3,4-thiadiazoles have been associated with antidepressant activity . This suggests potential applications in the development of new treatments for depression.

Anticonvulsant Activity

These compounds have also been found to have anticonvulsant activity . This could make them useful in the development of new treatments for conditions like epilepsy.

Antihypertensive Activity

1,3,4-thiadiazoles have been associated with antihypertensive activity . This suggests potential applications in the treatment of high blood pressure.

Acetylcholinesterase Inhibition

These compounds have been found to inhibit acetylcholinesterase . This enzyme is involved in the breakdown of acetylcholine, a neurotransmitter, and its inhibition is a strategy used in the treatment of Alzheimer’s disease.

Materials Science

While not directly related to 4-Benzyl-1,2,5-thiadiazol-3-ol, it’s worth noting that 1,2,3-triazoles, a related class of compounds, have found broad applications in materials science . This suggests that 4-Benzyl-1,2,5-thiadiazol-3-ol and similar compounds could also have potential applications in this field.

Mechanism of Action

Target of Action

Similar compounds have shown activity against various targets, such as bacterial strains and bromodomain-containing protein 4 (BRD4)

Mode of Action

Compounds with a similar structure, such as benzo[c][1,2,5]thiadiazoles, have been studied for their potential as visible-light organophotocatalysts . These compounds are part of electron donor–acceptor (D–A) systems, which have been extensively researched for use in photovoltaics or as fluorescent sensors . The interaction of these compounds with their targets often involves electron transfer, which can lead to various downstream effects .

Biochemical Pathways

Similar compounds have been shown to affect various pathways, including those involved in photovoltaics, fluorescence, and photocatalysis

Result of Action

Similar compounds have shown various effects, such as antibacterial activity and inhibition of BRD4

Action Environment

Environmental factors such as light have been shown to influence the activity of similar compounds, particularly in photocatalytic applications

Future Directions

Thiadiazole is a pharmacologically significant scaffold and is present as a core structural component in an array of drug categories . Therefore, it remains a therapeutic target for the development of novel leads in medicinal chemistry . Future research could focus on the development of new thiadiazole derivatives with improved pharmacological properties .

properties

IUPAC Name |

4-benzyl-1,2,5-thiadiazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c12-9-8(10-13-11-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHDRLWOGCTEKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NSNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-1,2,5-thiadiazol-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid](/img/structure/B1321301.png)

![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)

![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)